
Coniferyl alcohol
Overview
Description
Coniferyl alcohol (C₁₀H₁₂O₃) is a phenylpropanoid monolignol that serves as a primary precursor in lignin biosynthesis, forming the structural backbone of plant cell walls . Derived from phenylalanine via the phenylpropanoid pathway, it undergoes oxidative coupling to produce lignin polymers and lignans . Structurally, it features a guaiacyl (G) unit with a hydroxyl group at the C4 position, a methoxy group at C3, and a propanol side chain at C1 . Beyond its role in lignification, this compound is a precursor for bioactive compounds with applications in pharmaceuticals (e.g., anticancer and antidiabetic agents), functional foods, and cosmetics due to its antioxidant properties . Its enzymatic dimerization also yields lignans like pinoresinol, which are critical in plant defense and human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coniferyl alcohol can be synthesized from protocatechualdehyde and malonic acid via the modified Knoevenagel–Doebner reaction and the Luche reduction . Another method involves the acetylation of ferulic acid to produce 4-acetoxylferulic acid, which is then converted to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic reduction of coniferyl aldehyde by dehydrogenase enzymes . This method is efficient and widely used in the production of lignin and related compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form coniferyl aldehyde and ferulic acid.
Reduction: It can be reduced to form dihydrothis compound.
Polymerization: this compound can polymerize to form lignin and lignans through radical coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Polymerization: Radical initiators such as peroxidases and laccases are used in the polymerization process.
Major Products Formed:
Oxidation: Coniferyl aldehyde, ferulic acid.
Reduction: Dihydrothis compound.
Polymerization: Lignin, lignans.
Scientific Research Applications
Pharmaceutical Applications
Coniferyl alcohol exhibits promising therapeutic properties, particularly in cardiovascular health. Recent studies indicate that it can effectively reduce blood pressure and myocardial tissue damage while inhibiting inflammatory responses related to renovascular hypertension. The compound has been shown to downregulate key inflammatory markers such as IL-17 and TNF α, positioning it as a potential candidate for drug development targeting heart diseases .
Case Study: Cardiac Health
- Research Findings : A study demonstrated that this compound significantly reduced myocardial hypertrophy induced by renovascular hypertension through its anti-inflammatory effects .
- Mechanism : The compound inhibits the expression of matrix metallopeptidase 9 (MMP9) and cyclooxygenase 2 (COX2), which are critical in the inflammatory response .
Cosmetic Applications
In the cosmetic industry, this compound is valued for its antioxidant properties. It serves as a precursor for various aromatic compounds used in fragrances and personal care products. Its ability to act as a natural antioxidant makes it an attractive ingredient for formulations aimed at protecting skin from oxidative stress.
Fragrance Synthesis
- Applications : this compound is utilized to synthesize floral scents and other aromatic compounds like dihydrothis compound and iso-eugenol .
- Market Trends : The demand for natural ingredients in cosmetics is rising, with this compound providing a sustainable alternative to synthetic fragrances .
Food and Beverage Industry
This compound's role extends into the food sector where it is used as a flavoring agent. Its natural origin aligns with the increasing consumer preference for clean-label products free from artificial additives.
Flavoring Agent
- Usage : It contributes to flavor profiles in various food products, enhancing taste while maintaining a natural composition .
- Consumer Trends : The shift towards sustainable food sources boosts the demand for natural flavoring agents like this compound.
Industrial Applications
This compound is increasingly recognized for its applications in materials science, particularly in the production of biodegradable plastics and adhesives derived from lignin. As industries seek eco-friendly alternatives to conventional materials, this compound offers a renewable source with lower environmental impact.
Biodegradable Plastics
- Market Growth : The global market for this compound is projected to grow significantly due to its applications in sustainable materials .
- Lignin Valorization : Research into lignin-based products is expanding, with this compound being pivotal in developing new materials that are both functional and environmentally friendly .
Research Applications
This compound serves as a model compound in lignin chemistry research. It aids scientists in understanding lignin structure and function, contributing to advancements in biochemistry and material science.
Lignin Chemistry
- Research Insights : Studies involving this compound help elucidate the mechanisms of lignin biosynthesis and degradation, which are crucial for developing lignin valorization strategies .
- Experimental Studies : Research on metabolic pathways involving this compound has revealed its conversion into various phenolic compounds, which have additional applications in plant biology and material sciences .
Mechanism of Action
Coniferyl alcohol exerts its effects through various molecular targets and pathways:
Phenylpropanoid Pathway: It is a key intermediate in the phenylpropanoid pathway, leading to the biosynthesis of lignin and other phenolic compounds.
Cardioprotective Effects: this compound has been shown to reduce inflammation and myocardial tissue damage by inhibiting the expression of interleukin-17, matrix metallopeptidase 9, cyclooxygenase 2, and tumor necrosis factor alpha.
Comparison with Similar Compounds
Comparison with Other Monolignols
Monolignols share a phenylpropanoid skeleton but differ in methoxy group substitution, influencing their polymerization and biological roles.
- Sinapyl Alcohol: Predominant in hardwoods, its dimerization produces syringaresinol, contributing to lignin’s branched structure . Peroxidases exhibit lower catalytic efficiency for sinapyl alcohol compared to this compound .
- p-Coumaryl Alcohol : Lacks methoxy groups, leading to linear lignin structures in grasses. It is less abundant in conifers but critical for herbaceous lignin .
Comparison with Derivatives and Pyrolysis Products
This compound undergoes enzymatic and thermal modifications to form structurally related compounds:
Coniferyl Aldehyde
- Structure : Oxidized form with an aldehyde group replacing the alcohol side chain.
- Biosynthesis : Generated via cinnamyl alcohol dehydrogenase (CAD)-mediated oxidation in lignin pathways .
- Functional Role : Intermediate in lignin biosynthesis; less stable than this compound due to aldehyde reactivity .
- Spectroscopic Differences : Raman spectra of coniferyl aldehyde show distinct shifts (e.g., C=O stretch at 1,680 cm⁻¹) compared to this compound’s C-O vibrations .
Dehydrodithis compound
- Structure : Dimer of this compound linked via β-5 bonds.
- Biosynthesis : Formed by peroxidase-mediated coupling, precursor to lignans like herpetrione .
- Role : Acts as a signaling molecule in plant stress responses and a scaffold for complex lignans .
Pyrolysis Products
Thermal decomposition of this compound yields:
- Isoeugenol (allylphenol): Used in flavorings and fragrances.
- Vinyl Guaiacol : Aromatic compound with antioxidant properties .
Comparison with Lignans and Neolignans
Lignans and neolignans are dimers or oligomers of this compound with distinct linkage patterns:
Lignans (e.g., Pinoresinol)
- Structure: Dimers linked via β-β bonds (e.g., (+)-pinoresinol) .
- Biosynthesis : Dirigent proteins (DIRs) mediate stereoselective coupling, followed by dehydrogenation .
- Concentration: Pinoresinol levels (2.84 mg g⁻¹) are lower than this compound (4.89 mg g⁻¹) in plant extracts .
- Bioactivity : Anticancer and antioxidant activities, contrasting with this compound’s role in lignin .
Neolignans
- Structure : Ether-linked dimers (e.g., 8-O-4′ neolignans like threoguaiacylglycerol-coniferyl alcohol ether) .
- Biosynthesis : Oxidative coupling without DIR involvement, yielding diverse ether or carbon-carbon bonds .
Comparison with Related Phenolic Compounds
Ferulic Acid
- Structure : Carboxylic acid derivative of this compound.
- Role : Cell wall component; less abundant (0.41 mg g⁻¹) than this compound in plant extracts .
- Function : Antioxidant and precursor for vanillin, unlike this compound’s polymerization into lignin .
Vanillin
- Biosynthetic Link : CAD reduces vanillin to vanillyl alcohol, analogous to coniferyl aldehyde reduction .
- Role: Flavor compound; structurally simpler than this compound, lacking the propanol side chain.
Eugenol and Isoeugenol
- Structure: Allylphenols derived from this compound via decarboxylation.
- Function : Antimicrobial agents; lack this compound’s ability to form polymers .
Functional and Industrial Relevance
- Biotechnological Applications: this compound is a model compound for lignin research and enhances Agrobacterium-mediated plant transformation, unlike acetosyringone .
- Antioxidant Capacity: Superior to ferulic acid and vanillin due to its phenolic and allylic hydroxyl groups .
- Thermal Stability : Pyrolyzes at lower temperatures (~200°C) than sinapyl alcohol, yielding diverse aromatic products .
Tables
Table 1: Kinetic Parameters of Peroxidase (PpaPrx19) for Monolignols
Substrate | KM (µM) | Kcat (s⁻¹) | Catalytic Efficiency (Kcat/KM, µM⁻¹s⁻¹) |
---|---|---|---|
This compound | 16.7 | 10.4 | 0.62 |
Sinapyl alcohol | 20.8 | 5.8 | 0.28 |
Table 2: Concentrations of this compound and Related Compounds in Plant Extracts
Compound | Concentration (mg g⁻¹) |
---|---|
This compound | 4.89 |
Coniferyl aldehyde | 2.84 |
Ferulic acid | 0.41 |
Pinoresinol | 2.84 |
Biological Activity
Coniferyl alcohol, a phenolic compound and a key monomer in lignin biosynthesis, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on cancer cells, its role in the phenylpropanoid pathway, and its potential therapeutic applications.
1. Overview of this compound
This compound is a monolignol derived from the phenylpropanoid pathway, which is crucial for the biosynthesis of lignin in vascular plants. It serves as a precursor for various lignans and can be converted to coniferyl acetate through enzymatic action by this compound acyltransferase (CFAT) . The compound is recognized for its antioxidant properties and potential health benefits, particularly in cancer treatment and metabolic regulation.
2.1 Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound, particularly against cholangiocarcinoma (CCA).
- Cell Growth Inhibition : this compound has been shown to inhibit CCA cell growth in a dose-dependent manner. The half-inhibitory concentrations (IC50) were determined for two CCA cell lines:
- Mechanism of Action : The apoptosis induced by this compound was confirmed through annexin V/PI staining, indicating that it promotes cell death via apoptosis pathways. Additionally, metabolic profiling revealed that this compound alters intracellular concentrations of key metabolites, suggesting its role in modulating cellular metabolism .
2.2 Role in Lignin Biosynthesis
This compound plays a crucial role in the regulation of lignin biosynthesis:
- Signal Molecule : It acts as a signaling molecule that regulates the stability of L-phenylalanine ammonia-lyase (PAL), an enzyme critical for lignin biosynthesis. This feedback mechanism influences the expression levels of genes involved in lignin production .
3.1 Study on Cholangiocarcinoma Cells
A recent study investigated the effects of this compound on CCA cells, revealing significant findings:
- Cell Line Response : KKU-213 cells exhibited higher sensitivity to this compound compared to KKU-100 cells, indicating potential selectivity in targeting specific cancer types.
- Metabolic Changes : Treatment with this compound altered glutathione levels and other metabolic markers, underscoring its impact on cellular health and metabolism .
3.2 Enzymatic Activity Characterization
Research has also focused on the enzymatic properties associated with this compound:
- CFAT Activity : The enzyme CFAT catalyzes the conversion of this compound to coniferyl acetate, highlighting its importance in lignan biosynthesis pathways .
- In Vitro Studies : In vitro assays demonstrated that CFAT exhibits acetyltransferase activity with this compound as a preferred substrate, emphasizing its role in secondary metabolite production .
4. Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary methods for identifying and quantifying coniferyl alcohol in plant tissues?
this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to distinguish it from structurally similar phenolic metabolites. For lignin-bound this compound, the derivatization followed by reductive cleavage (DFRC) method is employed to release and quantify monolignols. These methods require calibration with certified reference materials and validation via internal standards (e.g., deuterated analogs) to ensure precision .
Q. How does this compound function in lignin biosynthesis?
this compound is a monolignol that undergoes oxidative polymerization via peroxidases and laccases to form the guaiacyl (G) units of lignin. Experimental validation involves feeding isotopically labeled this compound to plant cell cultures and tracking incorporation into lignin polymers using radiometric assays or ¹³C-NMR spectroscopy. Enzyme activity assays (e.g., measuring peroxidase kinetics) are critical to confirm biosynthetic pathways .
Q. What experimental models are suitable for studying this compound's physiological effects on plant cells?
Tobacco Bright Yellow-2 (BY-2) cell cultures and Nicotiana benthamiana seedlings are widely used due to their sensitivity to exogenous this compound. Dose-response experiments (e.g., 0.5–5 mM treatments) coupled with growth metrics (fresh weight, cell viability stains) and phloroglucinol staining for lignin-like deposits can reveal concentration-dependent growth inhibition and metabolic responses .
Advanced Research Questions
Q. How can researchers resolve contradictions in pyrolysis studies regarding this compound yields from lignin?
Pyrolysis of lignin under controlled conditions (N₂/200–350°C) reveals that this compound evaporation competes with condensation and oxidation reactions. To address yield discrepancies, studies should use model dimers (e.g., β-O-4-linked guaiacylglycerol) and compare outputs with native lignin isolates (e.g., milled wood lignin). Adding radical scavengers like 1,3-diphenoxybenzene suppresses condensation, improving yield accuracy .
Q. What methodologies elucidate this compound's role in metabolic flux between lignin and phenylpropanoid pathways?
Isotopic tracer experiments (e.g., ¹³C-labeled this compound) combined with RNAi suppression of key enzymes (e.g., this compound acetyltransferase, CFAT) in transgenic plants can track carbon allocation. Metabolomic profiling via LC-MS/MS identifies intermediates like coniferyl acetate and ferulic acid, clarifying branching points in pathways .
Q. How does this compound influence fungal aromatic metabolism in species like Aspergillus niger?
Gene deletion strains (e.g., vdhA or vhyA knockouts) grown on this compound as a sole carbon source reveal pathway-specific enzymes. Transcriptome analysis and growth phenotyping under substrate-limiting conditions help identify enzymes like vanillin dehydrogenases that divert this compound toward vanillic acid instead of lignin-like compounds .
Q. What strategies optimize gram-scale synthesis of this compound for experimental use?
A scalable protocol involves reducing ferulic acid via mixed-anhydride hydrogenation, achieving 84% yield. Critical steps include acetylation (to stabilize intermediates) and nucleophilic substitution with thioacetic acid for derivatives. Purity is verified via ¹H/¹³C-NMR and HPLC, with storage at −80°C in anhydrous solvents to prevent degradation .
Q. Methodological Considerations
Q. How should researchers design studies to distinguish this compound toxicity from metabolic byproduct effects?
Use time-course experiments with pulse-chase labeling to separate primary effects (direct toxicity) from secondary responses (e.g., lignin-like deposits). Compare wild-type and mutant cell lines deficient in monolignol transporters or detoxification enzymes (e.g., glycosyltransferases) to isolate metabolic pathways .
Q. What controls are essential when analyzing this compound's interaction with lignin-modifying enzymes?
Include heat-inactivated enzyme controls to rule out non-enzymatic polymerization. Use competitive inhibitors (e.g., potassium cyanide for peroxidases) and monitor reaction intermediates via stopped-flow spectrophotometry. Parallel assays with synthetic lignin dehydrogenation polymers (DHP) validate enzyme specificity .
Properties
IUPAC Name |
4-(3-hydroxyprop-1-enyl)-2-methoxyphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRWRFFLBVWSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26745-55-1 | |
Details | Compound: Coniferyl alcohol homopolymer | |
Record name | Coniferyl alcohol homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26745-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9060029 | |
Record name | Coniferyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458-35-5 | |
Record name | Coniferyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coniferyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.